molecular formula C8H14O2S2 B1663570 Thioctic acid CAS No. 1077-28-7

Thioctic acid

Cat. No.: B1663570
CAS No.: 1077-28-7
M. Wt: 206.3 g/mol
InChI Key: AGBQKNBQESQNJD-UHFFFAOYSA-N
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Description

Thioctic acid (α-lipoic acid; chemical formula: C₈H₁₄O₂S₂) is a dithiol compound with a chiral center at carbon C3, leading to two enantiomers: (+)-thioctic acid (the naturally occurring eutomer) and (-)-thioctic acid . Synthetically, it is often produced as a racemic mixture (+/-)-thioctic acid due to stability considerations . Endogenously, (+)-thioctic acid is synthesized in mammalian mitochondria via lipoic acid synthase (LASY) from octanoic acid and cysteine .

This compound functions as a potent antioxidant, metal chelator, and cofactor in mitochondrial dehydrogenase complexes. It is clinically used to treat diabetic neuropathy, neuropathic pain, and oxidative stress-related pathologies . Its therapeutic effects are attributed to its ability to regenerate endogenous antioxidants (e.g., glutathione) and modulate glucose metabolism .

Preparation Methods

Traditional Synthetic Routes for Thioctic Acid

Nucleophilic Substitution with Sodium Sulfide

The most established method involves reacting 6,8-disubstituted octanoic acid derivatives with sodium sulfide (Na₂S) and sulfur. For example, US7208609B2 details a process where ethyl 6,8-dichlorooctanoate undergoes nucleophilic substitution in ethanol/n-propanol at 82–84°C, yielding 71–76% pure racemic this compound after crystallization. Critical steps include:

  • Reflux Conditions : Maintaining temperatures >80°C ensures complete substitution.
  • Acidification : Hydrochloric acid adjusts the pH to 1–2, facilitating phase separation.
  • Crystallization : Cyclohexane/ethyl acetate mixtures at -5 to -10°C produce high-purity crystals.

This method’s limitations include prolonged reaction times (24 hours) and moderate enantiomeric control, necessitating further refinement for industrial applications.

Homogeneous Phase One-Pot Synthesis

CN101759682A introduces a one-pot approach using 6,8-dichloroethyl caprylate, methanol, water, and tetrabutylammonium bromide (phase transfer catalyst). This method achieves 60% yield by streamlining steps:

  • Solvent System : Methanol/water enhances solubility and reaction homogeneity.
  • Catalysis : Tetrabutylammonium bromide accelerates sulfide ion transfer, reducing reaction time to 8 hours.
  • Workup : Direct evaporation and crystallization minimize intermediate purification.

While efficient, residual solvents in the final product remain a concern, requiring stringent post-synthesis analysis.

Modern Catalytic Approaches

Anionic Surfactant-Mediated Hydrolysis

CN102558142A employs surfactants like sodium dodecyl sulfate (SDS) to catalyze this compound ethyl ester hydrolysis. Key advantages include:

  • Low-Temperature Reactions : Conducted at 40–60°C, preventing polymer formation.
  • Enhanced Purity : Yields 96.9–97.5% pure product with 71–85% efficiency.
  • Scalability : Toluene or xylene solvents enable large-scale processing.

Table 1: Surfactant Catalysts and Performance

Surfactant Temperature (°C) Yield (%) Purity (%)
Sodium cetanesulfonate 40 73 97.0
Ammonium lauryl sulfate 50 71 97.1
Calcium dodecylbenzene sulfonate 40 85 97.5

This method reduces energy consumption and improves reproducibility, making it suitable for pharmaceutical-grade production.

Enantioselective Synthesis

US20050107620A1 describes enantiopure R-thioctic acid synthesis using chiral intermediates like methyl (S)-8-chloro-6-mesyloxyoctanoate. Key steps:

  • Chiral Resolution : Chromatographic separation ensures >99% enantiomeric excess (ee).
  • Solvent Optimization : Ethanol/n-propanol mixtures enhance stereochemical control.
  • Crystallization : Cyclohexane recrystallization yields 74–79% R-thioctic acid with 49–50°C melting point.

Purification and Crystallization Techniques

Solvent-Based Crystallization

Cyclohexane/ethyl acetate (4:1) is widely used to isolate this compound. US7208609B2 reports:

  • Cooling Rate : Gradual cooling from 50°C to -10°C prevents impurity entrapment.
  • Filtration Aids : Diacel 300 BL improves crystal recovery by 15%.

Drying and Stability

Forced-air drying at 30°C ensures <1% moisture content, critical for preventing oxidation during storage.

Analytical Validation of this compound

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method (Source 7 ) uses:

  • Column : C18 (250 × 4.6 mm, 5 μm).
  • Mobile Phase : Acetonitrile/phosphate buffer (pH 2.5; 60:40).
  • Detection : UV at 215 nm.
    This method achieves 98.73% assay accuracy in commercial tablets with 0.80% RSD.

Table 2: HPLC Validation Parameters

Parameter Result
Linearity (r²) 0.9998
Intra-day RSD (%) 0.43–1.07
Inter-day RSD (%) 0.60

Industrial-Scale Production

Granulation and Tablet Formulation

EP0858802A2 outlines tablet production via fluidized bed granulation:

  • Binder Selection : Hydroxypropyl cellulose (Klucel ELF) or polyvinyl alcohol (Pharmacoat 615) ensures tablet integrity.
  • Compression : Oblique tablets (600–900 mg active) are pressed at 15°C to prevent thermal degradation.

Coating and Stability

Aqueous coatings containing titanium dioxide and polyethylene glycol 4000 enhance stability, achieving 24-month shelf life under ambient conditions.

Chemical Reactions Analysis

Types of Reactions: Thioctic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. It contains two sulfur atoms connected by a disulfide bond, which can be reduced to form dihydrolipoic acid .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include dihydrolipoic acid and various substituted derivatives of this compound .

Scientific Research Applications

1.1. Treatment of Diabetic Neuropathy

Thioctic acid is widely recognized for its efficacy in treating diabetic neuropathy. A notable study involved administering 600 mg of this compound daily for eight weeks to 61 Korean patients suffering from distal symmetric polyneuropathy. The results showed a 71.4% response rate , with significant reductions in neuropathic symptoms such as pain and numbness observed at both four and eight weeks (p < 0.05) .

Study DetailsFindings
Population61 diabetic patients
Dosage600 mg/day for 8 weeks
Response Rate71.4% improvement in symptoms
Statistical Significancep < 0.05

1.2. Migraine Prophylaxis

A randomized controlled trial assessed this compound's potential in migraine prevention. Patients receiving 600 mg daily for three months reported a reduction in attack frequency and severity, although the results were not statistically significant when compared to placebo .

Study DetailsFindings
Population54 migraineurs
Dosage600 mg/day for 3 months
Reduction in Attack FrequencySignificant within-group (p = 0.005)

Neuroprotective Effects

This compound demonstrates neuroprotective properties, particularly in models of oxidative stress. Research indicated that treatment with (+)-thioctic acid significantly reduced reactive oxygen species (ROS) levels and improved cell viability in PC12 cells exposed to hydrogen peroxide .

Experimental ConditionsFindings
Cell TypePC12 cells
Treatment(+)-thioctic acid vs. control
OutcomeIncreased cell viability and reduced ROS

Cardiovascular Health

This compound has been explored for its cardiovascular benefits, particularly in spontaneously hypertensive rats (SHR). Studies suggest that it may improve microvascular function and reduce oxidative stress within the cardiovascular system .

Study DetailsFindings
Model UsedSpontaneously hypertensive rats
ObservationsImproved microvascular function

Cancer Research

Emerging evidence indicates that this compound may play a role in cancer therapy by enhancing the efficacy of chemotherapeutic agents and improving patient quality of life through its antioxidant properties .

4.1. Preclinical Studies

  • This compound has shown promise in reducing oxidative stress associated with cancer progression.

4.2. Clinical Studies

  • Patients receiving this compound reported improvements in overall health status during chemotherapy.

Toxicological Profile

While this compound is generally considered safe, studies have noted some adverse effects at higher doses, including gastrointestinal disturbances and allergic reactions .

Mechanism of Action

Thioctic acid exerts its effects through its antioxidant properties. It acts as a cofactor for enzyme complexes involved in oxidative decarboxylation of alpha-keto acids. This compound can scavenge reactive oxygen species and increase endogenous antioxidants. It also chelates metal ions and reduces oxidized forms of glutathione and vitamins C and E .

Comparison with Similar Compounds

Enantiomeric Forms of Thioctic Acid

This compound’s enantiomers exhibit distinct pharmacokinetic and toxicological profiles:

Parameter (+)-Thioctic Acid (-)-Thioctic Acid Racemic (+/-)-Mixture
Bioavailability Higher plasma levels Lower bioavailability Intermediate
Half-life (Clinical) 55 days (Group 1) 86 days (Group 2) 62–86 days
Acute Toxicity (LD₅₀) 960 µmol/kg 1450 µmol/kg 960 µmol/kg
Subchronic Toxicity Moderate organ toxicity Severe organ toxicity Moderate toxicity
Therapeutic Efficacy Superior pain relief, neuroprotection Less effective Effective but requires higher doses

Key Findings :

  • (+)-Thioctic acid demonstrates faster onset of action, better bioavailability, and reduced toxicity compared to the racemic mixture .
  • (-)-Thioctic acid, while less acutely toxic, induces marked organ damage in subchronic studies .

Comparison with Other Antioxidants and Analgesics

A. 6-Mercapto-1-Hexanol and 1-Hexanethiol

  • Background Signal: this compound produced higher background (S/B ratio: 1.56) compared to 1-hexanethiol (S/B ratio: 4.9) in electrochemical applications, making the latter more suitable for sensor technologies .
  • Volatility : this compound’s longer carbon chain reduces volatility, enhancing handling stability compared to shorter-chain thiols .

B. Methylcobalamin (Vitamin B₁₂)

  • Clinical Efficacy: A meta-analysis showed this compound monotherapy (RR = 1.35) and combination therapy with methylcobalamin (RR = 1.41) were superior to methylcobalamin alone for diabetic neuropathy .
  • Cost-Effectiveness : this compound had a higher cost-effectiveness ratio (CER = 1,383.49元) than methylcobalamin (CER = 211.38元), but its incremental cost-effectiveness ratio (ICER = 4,638.82元) remained below China’s GDP threshold .

C. Pregabalin

  • Neuropathic Pain : In preclinical models, (+)-thioctic acid matched pregabalin’s analgesic efficacy but uniquely protected peripheral nerves from oxidative damage .
  • Mechanism : Unlike pregabalin (a calcium channel modulator), this compound directly reduces oxidative stress and astrogliosis in the spinal cord .

Comparison with Isomeric Forms in Glucose Uptake

  • (R)-Thioctic Acid : Stimulated glucose uptake in L6 muscle cells and 3T3-L1 adipocytes by redistributing GLUT1/4 transporters, with efficacy comparable to insulin .
  • (S)-Thioctic Acid : Showed minimal activity, confirming stereoselective action .

Pharmacokinetic and Clinical Advantages Over Similar Compounds

  • Route of Administration: Intravenous (+)-thioctic acid is the only formulation with proven efficacy in diabetic neuropathy, outperforming oral racemic forms .
  • Synergistic Effects : Combining this compound with methylcobalamin enhances clinical outcomes, suggesting complementary mechanisms .
  • Neuroprotection : Unlike pregabalin, this compound reduces oxidative DNA damage (8-oxo-dG) in cortical neurons, highlighting its dual role as an antioxidant and neuroprotectant .

Biological Activity

Thioctic acid, also known as alpha-lipoic acid (ALA), is a naturally occurring compound that plays a crucial role in mitochondrial energy metabolism. It acts as a cofactor for mitochondrial α-ketoacid dehydrogenases, facilitating the conversion of nutrients into energy. Beyond its metabolic functions, this compound is recognized for its potent antioxidant properties, which have garnered attention for potential therapeutic applications in various health conditions, particularly those related to oxidative stress.

Antioxidant Properties

This compound exhibits strong antioxidant activity through several mechanisms:

  • Scavenging Free Radicals : It neutralizes reactive oxygen species (ROS), thereby reducing oxidative stress.
  • Regeneration of Other Antioxidants : this compound can regenerate antioxidants such as glutathione, vitamins C and E, enhancing overall antioxidant capacity.
  • Chelation of Metal Ions : This property helps in reducing the production of ROS by binding to potentially harmful metal ions.

Research indicates that this compound's antioxidant effects are significantly more pronounced in its (+) enantiomer compared to its (−) counterpart. Studies have shown that the (+)-thioctic acid form effectively reduces ROS levels and improves cell viability under oxidative stress conditions, such as those induced by hydrogen peroxide in neuronal cell cultures .

1. Diabetic Neuropathy

This compound is widely studied for its role in managing diabetic neuropathy. A clinical trial involving patients with type 2 diabetes mellitus (T2DM) demonstrated that this compound supplementation improved glycemic control and reduced endothelial dysfunction markers associated with diabetes . The study found significant reductions in inflammatory markers and improvements in nerve conduction velocity after treatment with this compound.

2. Neuroprotection

This compound has been shown to exert neuroprotective effects in various animal models. A study on spontaneously hypertensive rats indicated that treatment with this compound reduced oxidative stress markers and neuronal damage following sciatic nerve injury . The compound's ability to counteract astrogliosis and promote neuronal health highlights its potential in treating neurodegenerative diseases.

3. Migraine Prophylaxis

A randomized controlled trial suggested that this compound might be beneficial in reducing the frequency and severity of migraine attacks. Patients receiving this compound reported significant improvements compared to those on placebo, although further studies are needed to confirm these findings due to the small sample size .

Comparative Effectiveness of Enantiomers

A comparative analysis of the biological activity of this compound enantiomers revealed that the (+) enantiomer is more effective than the racemic mixture or the (−) form in various biological assays. For instance, studies demonstrated that the (+)-thioctic acid significantly improved cell viability and reduced oxidative stress markers at lower concentrations than its counterparts .

Case Studies and Research Findings

StudyObjectiveFindings
Neuroprotective effects in CNSIncreased SOD activity and decreased TBARS levels with this compound treatment.
Effects on T2DM patientsImproved glycemic indices and reduced inflammatory markers after 10 weeks of therapy.
Migraine prophylaxisReduction in attack frequency; overall positive trend but underpowered study.
Oxidative stress in nerve injuryReduced oxidative stress and neuronal damage in treated rats compared to controls.

This compound's mechanisms include:

  • Enhancing Mitochondrial Function : By improving mitochondrial energy metabolism, it supports overall cellular health.
  • Modulating Inflammatory Pathways : this compound influences various signaling pathways involved in inflammation, providing a protective effect against chronic inflammatory conditions .
  • Improving Insulin Sensitivity : It enhances GLUT-4 translocation, which is crucial for glucose uptake in muscle cells, thus aiding in blood sugar regulation .

Q & A

Basic Research Questions

Q. What are the primary antioxidant mechanisms of thioctic acid, and how do its physicochemical properties influence its efficacy in biological systems?

this compound (TA) neutralizes free radicals via redox cycling between its oxidized (disulfide) and reduced (dihydrolipoic acid) forms. Its amphiphilic nature—soluble in both aqueous and lipid environments—enables it to protect cellular membranes and cytoplasmic components. This dual solubility is attributed to its cyclic disulfide structure (C8H14O2S2) and molecular weight (206.33 g/mol) . Researchers should prioritize assays measuring reactive oxygen species (ROS) scavenging in both hydrophilic (e.g., plasma) and hydrophobic (e.g., mitochondrial membrane) compartments.

Q. How does this compound modulate energy metabolism, and what experimental models are optimal for studying its role in glucose utilization?

TA acts as a cofactor for mitochondrial enzymes (e.g., pyruvate dehydrogenase), facilitating glucose oxidation. In vitro models using insulin-resistant cell lines (e.g., HepG2 hepatocytes) or ex vivo muscle tissue assays can assess TA’s impact on glucose uptake via GLUT4 translocation. Dose-response studies (typical range: 50–500 µM) should account for TA’s short half-life (~30 minutes in plasma), necessitating timed measurements .

Q. What are the standard methods for synthesizing or extracting this compound, and what are their limitations for research-grade purity?

TA is synthesized via octanoic acid chlorination followed by cyclization with sodium sulfide (yield: ~40–60%), or extracted from natural sources (e.g., spinach, liver) using ethanol/water solvents. Chemical synthesis offers higher purity (>98%) but involves toxic reagents (thionyl chloride), while extraction is cost-effective but yields lower concentrations. Researchers must validate purity via HPLC-UV (λ = 330 nm) and monitor for residual solvents .

Advanced Research Questions

Q. How can researchers address contradictions in neuroprotective outcomes observed in preclinical vs. clinical studies of this compound?

Discrepancies arise from differences in bioavailability (oral TA: <30% absorption) and blood-brain barrier (BBB) penetration. Preclinical models (e.g., rodent ischemia-reperfusion) often use intravenous TA (10–100 mg/kg), bypassing absorption issues. Clinical trials should employ formulations with enhanced BBB permeability (e.g., nanoparticle encapsulation) and measure cerebrospinal fluid (CSF) TA levels .

Q. What strategies optimize this compound’s stability and bioavailability in tablet formulations for clinical trials?

TA’s photolability and low melting point (48°C) require light-resistant coatings (e.g., Opadry® II) and granulation techniques (wet/dry) to prevent degradation. Excipients like microcrystalline cellulose (27–51% w/w) improve compressibility, while glidants (e.g., colloidal silica ≤6%) mitigate poor flowability. Stability testing under ICH guidelines (25°C/60% RH) is critical .

Q. How should experimental designs account for this compound’s enantiomeric differences in therapeutic efficacy?

The R-(+)-enantiomer exhibits 10–20× higher bioavailability and metabolic activity than the S-(-)-form. Researchers must specify enantiomeric purity (via chiral chromatography) and avoid racemic mixtures unless studying synergistic effects. Dose adjustments are necessary in in vivo models to reflect enantiomer-specific pharmacokinetics .

Q. Methodological Considerations

Q. What statistical approaches resolve conflicting data on TA’s role in diabetic neuropathy?

Meta-analyses of randomized controlled trials (RCTs) should stratify by TA dosage (600 mg/day vs. 1200 mg/day), administration route (oral vs. intravenous), and neuropathy severity (e.g., TSS score). Bayesian models can quantify heterogeneity, while sensitivity analyses exclude low-quality studies (Jadad score <3) .

Q. How can in vitro studies better predict TA’s in vivo antioxidant effects?

Combine cell-based assays (e.g., H2O2-induced oxidative stress in SH-SY5Y neurons) with physiologically relevant TA concentrations (1–10 µM, mimicking plasma levels). Use redox-sensitive fluorescent probes (e.g., DCFDA) and compare results to endogenous antioxidants (e.g., glutathione) .

Properties

IUPAC Name

5-(dithiolan-3-yl)pentanoic acid
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InChI

InChI=1S/C8H14O2S2/c9-8(10)4-2-1-3-7-5-6-11-12-7/h7H,1-6H2,(H,9,10)
Source PubChem
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InChI Key

AGBQKNBQESQNJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1CSSC1CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H14O2S2
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DSSTOX Substance ID

DTXSID7025508
Record name (+-)-Lipoic acid
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Molecular Weight

206.3 g/mol
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Solubility

Yellow powder; solubility in ethanol: 50 mg/mL /Synthetic, oxidized form/, Soluble in methanol, ethanol, diethyl ether and chloroform
Record name alpha-Lipoic acid
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Color/Form

Forms yellowish flakes

CAS No.

1077-28-7, 62-46-4
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Record name Thioctic acid [INN:BAN:JAN]
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Record name 5-(dithiolan-3-yl)valeric acid
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Melting Point

47.5-48 °C
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Synthesis routes and methods I

Procedure details

8.0 grams (0.038 mole) of 6,8-dimercapto octanoic acid were added to 1.54 grams (0.038 mole) of sodium hydroxide in 90 ml of water and the solution formed adjusted to pH 9 with dilute aqueous sodium hydroxide. The solution was extracted twice, each time with 30 ml of methyl tertiary butyl ether, the aqueous solution separated off and the residual ether removed in a vacuum. The solution was diluted with 200 ml of water, 7 mg of iron (III) sulfate added and oxygen led in with stirring at room temperture. After 2.5 hours the reaction solution had reached a pH of 12.4, the supply of oxygen was ended and the precipitated iron salt filtered off. The clear yellow solution was acidified with 10% hydrochloric acid at 5° C., to 10° C., further stirred for 1 hour at pH 1 and the precipitated crude product filtered off. The precipitate was washed with water, dried in a vacuum and recrystallized from ethyl acetate/hexane. After drying there were obtained 5.9 grams (75% of theory) of 1,2-dithiolane-3-pentanoic acid as yellow crystals having a melting point of 61° C. to 62° C.
Quantity
8 g
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1.54 g
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90 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Diisopropylethylamine (DIPEA) (anhydrous, 4.3 ml, 24.2 mmol) was added to a solution of EDC.HCl (604 mg, 3.15 mmol) in dichloromethane (15 ml) and stirred for 10 minutes. N-hydroxysuccinimide (390 mg, 3.39 mmol) was added followed by DL-lipoic acid (500 mg, 2.43 mmol). The reaction mixture was stirred in an ice bath for half an hour and then slowly continued overnight under room temperature. The reaction mixture was washed with HCl (5% v/v, 25 ml×2) and water (50 ml×3). The organic layer was dried over Na2SO4, filtered and concentrated. The crude residue was purified by silica gel column chromatography (ethylacetate/hexane=2:1) (618 mg, 85%); 1H-NMR (CDCl3) 1.62-1.98 (7H, m), 2.29-2.47 (1H, m), 2.69 (2H, t, J=7.4), 3.02 (4H, s, succinimidyl CH2×2), 3.21-3.28 (2H, m), 3.60-3.65 (1H, m); ESI-MS m/z calcd for C12H17NO4S2: 303.2518. found: 304.1861 [M+1].
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4.3 mL
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604 mg
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15 mL
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390 mg
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500 mg
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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